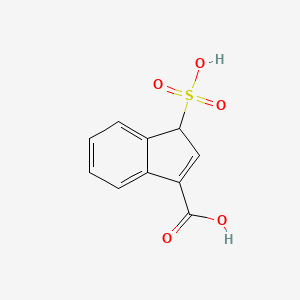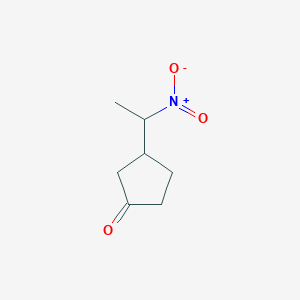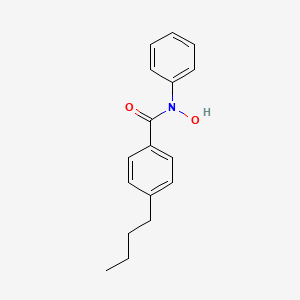
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coordination Chemistry: It can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated imidazole derivatives.
Applications De Recherche Scientifique
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Mécanisme D'action
The mechanism by which 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Di(1H-imidazol-1-yl)-6-phenylpyrimidine
- 2,4-Di(1H-imidazol-1-yl)-6-chloropyrimidine
- 2,4-Di(1H-imidazol-1-yl)-6-aminopyrimidine
Uniqueness
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical properties and reactivity. Its methyl group at the 6-position of the pyrimidine ring also influences its steric and electronic characteristics, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
135052-26-5 |
|---|---|
Formule moléculaire |
C11H10N6 |
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
2,4-di(imidazol-1-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H10N6/c1-9-6-10(16-4-2-12-7-16)15-11(14-9)17-5-3-13-8-17/h2-8H,1H3 |
Clé InChI |
JHKUFUGKXIQNPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)










![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
